

In-Depth Technical Guide: Synthesis and Structure of Thalidomide-NH-amido-C8-NH2

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Compound of Interest

Compound Name: *Thalidomide-NH-amido-C8-NH2*

Cat. No.: *B11933814*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for **Thalidomide-NH-amido-C8-NH2**, a critical bifunctional linker molecule employed in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon linker terminating in a primary amine. This terminal amine provides a versatile attachment point for a ligand that targets a specific protein for degradation.

Chemical Structure and Properties

The precise chemical name for **Thalidomide-NH-amido-C8-NH2** is N-(8-aminooctyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetamide. Its structure consists of three key components: the thalidomide headgroup, an ether-linked acetamide group, and a C8 alkyl amine linker.

Table 1: Physicochemical Properties of **Thalidomide-NH-amido-C8-NH2**

Property	Value
CAS Number	1950635-15-0
Molecular Formula	C ₂₃ H ₃₀ N ₄ O ₆
Molecular Weight	458.51 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Synthesis Protocol

The synthesis of **Thalidomide-NH-amido-C8-NH2** is a multi-step process that begins with the preparation of a key intermediate, 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid, followed by its coupling to a protected diamine linker and subsequent deprotection.

Stage 1: Synthesis of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (Thalidomide-O-acetic acid)

This stage involves the etherification of 4-hydroxythalidomide with a protected bromoacetic acid, followed by deprotection to yield the carboxylic acid intermediate.

Experimental Protocol:

- Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents). Stir the mixture at room temperature for approximately 30 minutes.
- Add tert-butyl bromoacetate (1.2 equivalents) to the reaction mixture.
- Heat the mixture to 60-80°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
- The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetate.
- Deprotection: Dissolve the purified tert-butyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
- Stir the reaction mixture at room temperature for 2-4 hours.
- Remove the solvent and excess TFA under reduced pressure to obtain the crude 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetic acid. This product is often used in the next step without further purification.

Stage 2: Coupling and Deprotection to Yield Thalidomide-NH-amido-C8-NH2

This final stage involves the amidation of the carboxylic acid intermediate with a mono-protected 1,8-diaminooctane, followed by the removal of the protecting group.

Experimental Protocol:

- Amide Coupling: Dissolve 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetic acid (1 equivalent) in DMF.
- Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2-3 equivalents).
- To this mixture, add a solution of mono-Boc-1,8-diaminooctane (1.2 equivalents) in DMF.
- Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
- Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
- Boc Deprotection: Dissolve the purified Boc-protected compound in a solution of TFA in DCM (1:1 v/v) or 4M HCl in dioxane.
- Stir the reaction at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the final product, **Thalidomide-NH-amido-C8-NH2**, often as a TFA or HCl salt.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Thalidomide-NH-amido-C8-NH2**.



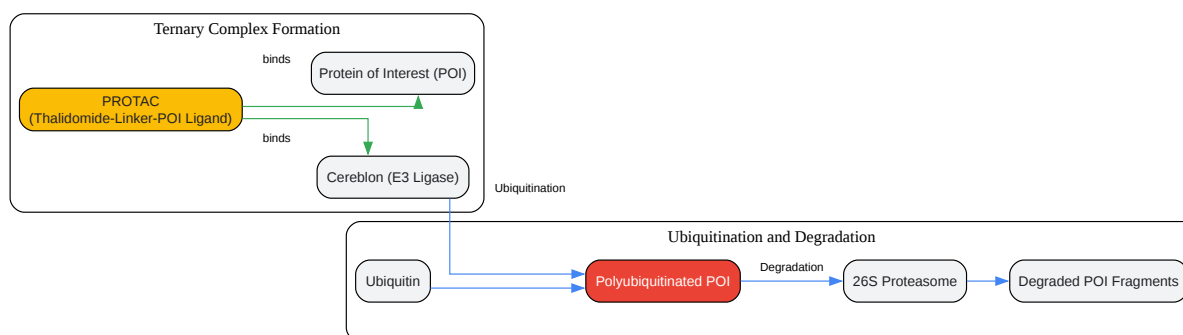
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Caption: Synthetic pathway for **Thalidomide-NH-amido-C8-NH2**.

Application in PROTAC Technology: Signaling Pathway

Thalidomide-NH-amido-C8-NH2 is a key component in the construction of PROTACs. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). The

terminal amine of the C8 linker is conjugated to a ligand that binds to a specific protein of interest (POI). This brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.



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Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based linker.

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